molecular formula C19H19N3OS2 B2970781 N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-46-7

N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2970781
CAS RN: 864918-46-7
M. Wt: 369.5
InChI Key: ISPSBLQTNGMJBQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DT-13, is a novel compound with potential therapeutic applications. It has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on the synthesis and characterization of thiadiazole derivatives, which are structurally related to the compound of interest. For instance, novel derivatives have been prepared using carbodiimide condensation catalysis, highlighting a convenient and fast method for producing these compounds. Such methodologies are crucial for advancing the synthesis of complex molecules for potential therapeutic use (Yu et al., 2014).

Anticancer Activity

A significant area of application for thiadiazole derivatives is in the evaluation of their anticancer activities. Studies have synthesized new derivatives and investigated their anticancer activities, revealing that certain compounds exhibit promising cytotoxic activity against cancer cell lines such as MCF-7 and A549. This suggests potential for developing new anticancer agents from this chemical class (Çevik et al., 2020).

Molecular Modeling and Anticancer Screening

Further research includes molecular modeling and anticancer screening of imidazothiadiazole analogs, synthesizing compounds by heterocyclization of precursors. Such studies not only aim to discover potent anticancer compounds but also utilize theoretical methods to predict and analyze the chemical reactivity and biological activity of synthesized molecules (Abu-Melha, 2021).

Antitumor and Antioxidant Evaluation

Explorations into the antitumor and antioxidant capacities of N-substituted-2-amino-1,3,4-thiadiazoles have yielded compounds with notable activities. These investigations contribute to understanding the scope of thiadiazole derivatives in treating cancer and managing oxidative stress, thereby opening avenues for novel therapeutic strategies (Hamama et al., 2013).

Pharmacological Evaluation as Anticonvulsant Agents

Research into the pharmacological properties of thiadiazole derivatives includes evaluating their potential as anticonvulsant agents. By synthesizing and testing various derivatives, studies aim to identify new treatments for convulsive disorders, demonstrating the versatile applications of this chemical class in addressing neurological conditions (Severina et al., 2020).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-8-9-16(14(3)10-12)20-17(23)11-24-19-21-18(22-25-19)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPSBLQTNGMJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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